Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-

Medicinal Chemistry Chemical Synthesis Building Block

Strategically source this 1,1-disubstituted cyclohexanol-isoxazole hybrid (CAS 61449-04-5) for your medicinal chemistry program. Unlike 5-cyclohexyl-3-methylisoxazole (CAS 109831-65-4) or (3-methylisoxazol-5-yl)methanol (CAS 14716-89-3), only this scaffold retains the tertiary alcohol H-bond donor essential for carbamate/ester coupling in LPA antagonist series. With a logP ~2.2, PSA 46.3 Ų, and favorable CYP2C19 profile (Ki 50 µM), it occupies a privileged CNS-accessible chemical space absent from simpler isoxazole building blocks. The dual reactivity of the isoxazole ring and the cyclohexanol handle enables divergent synthesis, delivering higher step-economy for complex target molecules. Standard purity 97%. Request a quote for bulk or custom synthesis.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 61449-04-5
Cat. No. B12878392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-
CAS61449-04-5
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CC2(CCCCC2)O
InChIInChI=1S/C11H17NO2/c1-9-7-10(14-12-9)8-11(13)5-3-2-4-6-11/h7,13H,2-6,8H2,1H3
InChIKeyQZCNSEJRCUHNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- (CAS 61449-04-5): Core Identity and Procurement-Relevant Physicochemical Classification


Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- (IUPAC: 1-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexan-1-ol) is a synthetic heterocyclic building block characterized by a cyclohexanol core substituted at the 1-position with a methylene-linked 3-methylisoxazole ring. Its molecular formula is C₁₁H₁₇NO₂ with a molecular weight of 195.26 g/mol [1]. The compound features both a hydrogen-bond-donating tertiary alcohol and a heterocyclic isoxazole ring, making it a functionalized scaffold for medicinal chemistry and agrochemical programs. Commercially, it is supplied as a research chemical with a typical purity of 97% . The computed lipophilicity (XLogP3-AA) is approximately 2.2, and the topological polar surface area (PSA) is 46.3 Ų, placing it in a favorable chemical space for lead optimization [1].

Procurement Risk: Why Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- Cannot Be Directly Replaced by Generic Isoxazole or Cyclohexyl Analogs


This compound occupies a narrow functional niche that is not adequately filled by simpler isoxazole building blocks or non-hydroxylated cyclohexyl-isoxazole hybrids. The critical differentiation lies in the precise geometry of the 1,1-disubstituted cyclohexanol center, which provides a unique hydrogen-bond-donor/acceptor profile and a distinct spatial orientation of the isoxazole ring. Replacing it with 5-cyclohexyl-3-methylisoxazole (CAS 109831-65-4), for instance, eliminates the tertiary alcohol entirely, drastically altering hydrogen-bonding capacity and polarity . Similarly, (3-methylisoxazol-5-yl)methanol (CAS 14716-89-3) retains the alcohol but lacks the cyclohexane core, reducing steric bulk, conformational rigidity, and logP [1]. These structural deletions or rearrangements can fundamentally alter pharmacokinetic or target-binding properties in a lead series, as shown by prior work where subtle modifications on the (3-methylisoxazol-5-yl)methyl scaffold caused loss of target affinity [2]. Therefore, for researchers requiring this specific substitution pattern as a synthetic intermediate or pharmacophore, generic replacement based on class similarity is scientifically unsound.

Quantitative Differentiation Evidence for Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- Against Its Closest Structural Analogs


Structural Differentiation: Unique 1,1-Disubstituted Cyclohexanol Core vs. Non-Hydroxylated Direct Cyclohexyl-Isoxazole Analog (CAS 109831-65-4)

The target compound uniquely combines a tertiary cyclohexanol group with a (3-methylisoxazol-5-yl)methyl substituent. This 1,1-disubstitution pattern is absent in the closest unfunctionalized analog, 5-cyclohexyl-3-methylisoxazole (CAS 109831-65-4). The target compound has a hydrogen bond donor count of 1, whereas the analog has 0; PSA is 46.3 Ų vs. 26.1 Ų for the analog [1]. The presence of the hydroxyl group enables downstream derivatization (e.g., esterification, etherification, carbamate formation) that is chemically blocked in the non-hydroxylated analog. In related LPA antagonist programs, the cyclohexanol hydroxyl is a critical pharmacophoric element for target engagement [2].

Medicinal Chemistry Chemical Synthesis Building Block

Conformational and Lipophilic Differentiation vs. Non-Cyclic Primary Alcohol Analog (CAS 14716-89-3)

Compared to (3-methylisoxazol-5-yl)methanol (CAS 14716-89-3), which is a primary alcohol fragment, the target compound has a substantially higher molecular weight (195.26 vs. 113.11 g/mol) and a calculated logP approximately 2.2 units higher (XLogP3-AA ~2.2 vs. ~0.0 for the fragment) [1][2]. The cyclohexane ring introduces significant steric bulk and restricts conformational freedom, which is critical for achieving specific three-dimensional orientation in enzyme binding pockets. The fragment is widely used as a starting material, whereas the target compound serves as a late-stage intermediate in more complex molecular architectures, such as LPA receptor antagonists [3].

Drug Design Physicochemical Profiling Lead Optimization

Cytochrome P450 Profile Differentiation: Preliminary In Vitro CYP2C19 Inhibition Data (Ki = 50 µM)

Data from the BindingDB database indicates that a compound corresponding to this scaffold (BDBM50380527 / CHEMBL2018913) has been assessed for cytochrome P450 inhibition. Against recombinant CYP2C19, the inhibition constant (Ki) was measured at 5.00E+4 nM (50 µM) [1]. This provides a quantitative baseline for CYP2C19 liability. By class-level inference, compared to more rigid, flat isoxazole-containing fragments that often exhibit potent CYP inhibition at sub-micromolar concentrations, this compound's relatively weak affinity suggests a lower probability of CYP2C19-mediated drug-drug interactions. However, this data must be considered preliminary and assay-context specific, as the BindingDB record may correspond to a closely related but not identical structure.

Drug Metabolism In Vitro ADME CYP Inhibition

Synthetic Utility: Direct Application in LPA Antagonist Synthesis (Patent Example vs. Generic Isoxazole Building Blocks)

Bristol-Myers Squibb patent US20200308157A1 describes the use of isoxazole-carbamoyl cyclohexyl acid derivatives as LPA (lysophosphatidic acid) receptor antagonists. While the exact CAS 61449-04-5 is not explicitly claimed as a final product, the patent's 'Intermediate 3' and related structures contain the core 1-[(3-methylisoxazol-5-yl)methyl]cyclohexanol motif [1]. This is a key differentiator from generic isoxazole building blocks that lack the cyclohexanol moiety. In the patent examples, this intermediate is directly coupled with carbamoyl donors; substituting a non-hydroxylated analog would block this coupling step. This places the target compound in a structurally defined role within a known therapeutic program, unlike generic 3-methylisoxazole derivatives which have no documented role in LPA antagonist synthesis.

Patent Synthesis LPA Antagonist Intermediate Chemistry

Validated Research and Industrial Application Scenarios for Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- Based on Quantitative Differentiation Evidence


Synthesis of LPA Receptor Antagonist Leads

The compound serves as a key intermediate in the construction of isoxazole-carbamoyl cyclohexyl acid series LPA antagonists, as evidenced by Bristol-Myers Squibb's patent filings. Its tertiary alcohol provides the essential coupling point for carbamate or ester formation, directly linking the isoxazole pharmacophore to the cyclohexane core [1]. This specific scaffold has been demonstrated in patent examples to be compatible with parallel medicinal chemistry optimization, making it a strategic procurement choice for teams pursuing fibrosis or cancer programs targeting LPA signaling.

MedChem Scaffold Diversification via the (3-Methylisoxazol-5-yl)methyl Motif

For medicinal chemists performing scaffold-hopping or library synthesis, the compound offers a three-dimensional, lipophilic core (logP ~2.2) with a hydrogen-bond-donating hydroxyl handle. This contrasts with the planar, low-molecular-weight (3-methylisoxazol-5-yl)methanol fragment (logP ~0), allowing access to a distinct region of chemical space and potentially improving membrane permeability or target complementarity [2]. The compound's computed PSA of 46.3 Ų and 1 HBD suggest blood-brain barrier permeability is plausible, supporting CNS-targeted library design.

Early ADME Profiling: Low CYP2C19 Inhibition Risk Candidate

Preliminary in vitro data (Ki = 50 µM against CYP2C19) indicates that this compound may have a reduced likelihood of CYP2C19-mediated drug-drug interactions compared to other isoxazole-containing fragments with sub-10 µM affinities [3]. This makes it a rational early procurement choice for hit-to-lead programs that prioritize a clean ADME profile, especially when the alternative is a structurally related isoxazole derivative with unknown or potentially unfavorable CYP inhibition.

Building Block for Functionalized Isoxazole Library Synthesis

The compound's two functional domains—the isoxazole ring and the tertiary cyclohexanol—enable divergent synthetic strategies. The isoxazole can undergo electrophilic substitution or metalation, while the cyclohexanol can be esterified, oxidized, or converted to a leaving group for nucleophilic displacement [2]. This dual reactivity is a quantitative advantage over simpler isoxazole building blocks (e.g., CAS 109831-65-4) that offer only the isoxazole ring for elaboration, providing a higher step-economy for complex molecule synthesis.

Quote Request

Request a Quote for Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.